Product packaging for DIMETHYL PHENACYL SULFONIUM BROMIDE(Cat. No.:CAS No. 5667-47-0)

DIMETHYL PHENACYL SULFONIUM BROMIDE

Cat. No.: B1593513
CAS No.: 5667-47-0
M. Wt: 261.18 g/mol
InChI Key: MOXCZQUDEPYNKM-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Sulfonium (B1226848) Chemistry

The journey of sulfonium chemistry dates back to the 19th century, with the initial synthesis of trimethylsulfonium (B1222738) iodide from dimethyl sulfide (B99878) and methyl iodide. wikipedia.org These early discoveries laid the groundwork for understanding the fundamental properties of sulfonium salts, which are characterized by a positively charged sulfur atom bonded to three organic substituents. wikipedia.org Historically known as "brimstone," sulfur itself has been recognized since ancient times. wikipedia.org The development of sulfonium chemistry has been a gradual process, marked by an increasing appreciation for the diverse reactivity of these compounds. Over the past two decades, there has been a significant surge in the exploration of sulfonium salts, focusing on their preparation, reactivity patterns, and applications in synthesizing a wide array of organic scaffolds. researchgate.netnih.gov

Significance of Sulfonium Salts as Synthetic Intermediates

Sulfonium salts are versatile reagents in organic synthesis, primarily owing to their ability to act as precursors to sulfur ylides. wikipedia.org These ylides are instrumental in forming new carbon-carbon bonds, a cornerstone of organic synthesis. wikipedia.org A classic application is the Johnson–Corey–Chaykovsky reaction, where a sulfur ylide reacts with a ketone or aldehyde to produce an epoxide. wikipedia.org

Furthermore, sulfonium salts, particularly those with non-nucleophilic counterions like PF6- or BF4-, exhibit good stability and solubility in various solvents. acs.org Their cationic nature can be advantageous in reactions, facilitating interactions with nucleophiles. acs.org They can also coordinate with metal catalysts, expanding their synthetic utility in cross-coupling reactions. acs.org The ability of sulfonium salts to serve as alkyl or aryl donors makes them highly valuable in constructing complex organic frameworks. umn.edu

Overview of Research Trajectories for Dimethyl Phenacyl Sulfonium Bromide

This compound, with the chemical formula C₁₀H₁₃BrOS, is a specific sulfonium salt that has garnered considerable attention. cymitquimica.comcookechem.com It is also known by several synonyms, including (Benzoylmethyl)dimethylsulfonium bromide and (Phenacyl)dimethylsulfonium bromide. cymitquimica.com

Recent research has explored various facets of this compound. For instance, studies have investigated its synthesis, with one method involving the reaction of acetophenone (B1666503) with hydrobromic acid and dimethylsulfoxide. researchgate.net The crystal structure of this compound has been elucidated, revealing a trigonal–pyramidal geometry at the sulfur atom and stabilization through C—H⋯Br hydrogen-bonding interactions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrOS B1593513 DIMETHYL PHENACYL SULFONIUM BROMIDE CAS No. 5667-47-0

Properties

IUPAC Name

dimethyl(phenacyl)sulfanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13OS.BrH/c1-12(2)8-10(11)9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXCZQUDEPYNKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CC(=O)C1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972116
Record name Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide
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Molecular Weight

261.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5667-47-0
Record name Sulfonium, dimethyl(2-oxo-2-phenylethyl)-, bromide (1:1)
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Record name Dimethyl(beta-oxophenethyl)sulphonium bromide
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Record name Sulfonium, bromide
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Record name Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide
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Record name Dimethyl(β-oxophenethyl)sulphonium bromide
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Record name Dimethylphenacylsulfonium bromide
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Synthetic Methodologies for Dimethyl Phenacyl Sulfonium Bromide

Established Synthetic Pathways and Precursor Chemistry

The preparation of dimethyl phenacyl sulfonium (B1226848) bromide traditionally relies on the reaction of a phenacyl halide with dimethyl sulfide (B99878). researchgate.net This nucleophilic substitution reaction is a cornerstone of its synthesis. A more recent and efficient alternative involves a one-pot reaction utilizing aryl methyl ketones in a dimethyl sulfoxide (B87167) (DMSO)-hydrobromic acid (HBr) system. organic-chemistry.org

The primary precursors for the conventional synthesis are:

Phenacyl bromide (2-bromoacetophenone): This α-haloketone is a key starting material. It is typically synthesized by the bromination of acetophenone (B1666503). researchgate.net

Dimethyl sulfide: This readily available organosulfur compound acts as the nucleophile in the reaction. researchgate.net

An alternative pathway begins with aryl methyl ketones, which are then reacted in a DMSO-HBr system to yield the desired sulfonium salt. organic-chemistry.org This method circumvents the need to pre-synthesize and handle lachrymatory phenacyl halides.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of dimethyl phenacyl sulfonium bromide synthesis is highly dependent on the careful control of reaction parameters. Optimization studies, analogous to those performed for similar compounds like N-phenacyldibromobenzimidazoles, focus on several key factors to maximize yield and purity. rsc.org These include the choice of solvent, the nature of the base (if required), reaction temperature, and the molar ratio of reactants. rsc.org

The reaction between phenacyl bromide and dimethyl sulfide is often carried out in a suitable solvent that can facilitate the dissolution of the reactants and stabilize the resulting sulfonium salt. The selection of an appropriate solvent system is critical to achieving high conversion rates.

ParameterConditionEffect on Yield/Purity
Solvent Acetone, Acetonitrile, DichloromethaneThe polarity and boiling point of the solvent can influence reaction rate and product solubility. Acetonitrile is often a good choice. rsc.org
Base Triethylamine, Potassium CarbonateIn some syntheses of related compounds, a non-nucleophilic base is used to scavenge any acidic byproducts. rsc.org
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate but can also lead to the formation of impurities. Optimization is key. rsc.org
Molar Ratio Equimolar or slight excess of dimethyl sulfideUsing a slight excess of the volatile dimethyl sulfide can help drive the reaction to completion.

This table is a representative example based on optimization principles for similar reactions and is for illustrative purposes.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, efforts have been made to develop more environmentally friendly methods for the synthesis of this compound and its precursors. A significant advancement is the development of a green synthesis for phenacyl bromides, which utilizes water as the reaction medium. rsc.orgnih.gov This approach avoids the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution.

Furthermore, research into the synthesis of other sulfur-containing compounds has highlighted the potential for using more benign reagents and conditions. For example, the use of nanocatalysts in the synthesis of heterocyclic compounds from phenacyl halides represents a promising green strategy that could be adapted. researchgate.net The exploration of solvent-free reaction conditions or the use of recyclable catalysts are other avenues being investigated to reduce the environmental footprint of sulfonium salt production.

Scale-Up Considerations for Laboratory to Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. Sulfonium salts, in general, have found applications as photoinitiators in polymerization processes, indicating an industrial demand for their large-scale availability. google.com

Key considerations for the scale-up include:

Process Safety: The handling of large quantities of reactants like phenacyl bromide, which is a lachrymator, requires stringent safety protocols and specialized equipment to protect workers.

Heat Management: The synthesis of sulfonium salts can be exothermic. Effective heat dissipation is crucial on an industrial scale to prevent runaway reactions and ensure product stability.

Raw Material Sourcing and Cost: The cost and availability of starting materials, particularly the functionalized phenacyl precursor, are significant factors in the economic viability of large-scale production. pharmaceuticalprocessingworld.com

Product Isolation and Purification: Developing efficient and scalable methods for isolating and purifying the final product to meet industrial quality standards is a critical step. This may involve crystallization or other purification techniques that can be implemented in large reactors. pharmaceuticalprocessingworld.com

Waste Management: The environmentally responsible disposal or recycling of solvents and byproducts is a major consideration in industrial chemical synthesis. pharmaceuticalprocessingworld.com

The successful commercialization of this compound hinges on addressing these challenges to ensure a safe, efficient, and cost-effective manufacturing process. pharmaceuticalprocessingworld.com

Mechanistic Insights and Reactivity of Dimethyl Phenacyl Sulfonium Bromide

Sulfonium (B1226848) Ylide Generation from Dimethyl Phenacyl Sulfonium Bromide

The transformation of this compound into a reactive sulfonium ylide is a cornerstone of its chemical utility. This process involves the deprotonation of the carbon atom positioned between the sulfonium center and the carbonyl group, known as the α-carbon.

Deprotonation Strategies and Base Catalysis

The generation of the sulfonium ylide is achieved by treating the sulfonium salt with a base. The acidity of the α-protons is significantly increased by the electron-withdrawing effects of both the adjacent positively charged sulfur atom and the phenacyl group's carbonyl function. This allows for deprotonation using a variety of bases. mdpi.comorganic-chemistry.org

The choice of base can range from strong bases like sodium hydride to milder ones such as potassium carbonate or potassium hydroxide (B78521). mdpi.com The selection depends on the specific requirements of the reaction, including the sensitivity of other functional groups present in the substrate. In many procedures, the reaction is carried out using a two-phase system with a phase-transfer catalyst, which facilitates the transfer of the base (e.g., hydroxide ions) into the organic phase where the sulfonium salt resides.

The fundamental mechanism involves the abstraction of an α-proton by the base, resulting in the formation of the sulfonium ylide, a species with a carbanionic center adjacent to the sulfonium cation. organic-chemistry.org

Table 1: Common Bases for Sulfonium Ylide Generation

Base TypeExamplesTypical Conditions
Strong BasesSodium Hydride (NaH), Potassium Hexamethyldisilazide (KHMDS)Anhydrous solvents, often at low temperatures. mdpi.com
Weaker Inorganic BasesPotassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH)Often used in polar solvents or phase-transfer catalysis. mdpi.com

Stability and Reactivity Profiles of Derived Ylides

The ylide derived from this compound is classified as a "stabilized" ylide. mdpi.com Its stability stems from the delocalization of the negative charge on the α-carbon onto the adjacent carbonyl oxygen atom through resonance. This creates a more stable enolate-like structure, which allows these ylides to be handled more easily than their unstabilized counterparts. mdpi.combaranlab.org Despite this stability, the ylide is a potent nucleophile.

The primary reactivity of this ylide is demonstrated in the Johnson-Corey-Chaykovsky reaction. organic-chemistry.orgwikipedia.org In this reaction, the nucleophilic ylide attacks electrophilic centers such as the carbonyl carbon of aldehydes and ketones. This initial addition forms a betaine (B1666868) intermediate, which then undergoes an intramolecular SN2 reaction. The dimethyl sulfide (B99878) moiety, being a good leaving group, is expelled, resulting in the formation of an epoxide. organic-chemistry.orgwikipedia.org

When reacting with α,β-unsaturated carbonyl compounds (enones), stabilized ylides like the one derived from this compound tend to undergo a Michael-type 1,4-addition, which leads to the formation of cyclopropanes. organic-chemistry.orgpku.edu.cn This contrasts with unstabilized sulfur ylides, which typically yield epoxides via 1,2-addition even with enones. pku.edu.cn

Stereochemical Aspects of Ylide Formation and Transformations

Reactions involving phenacyldimethylsulfonium ylide often exhibit diastereoselectivity. In the epoxidation of aldehydes and ketones, the reaction generally favors the formation of the trans-epoxide, regardless of the initial stereochemistry of the reactants. wikipedia.org This selectivity is attributed to the reversibility of the initial betaine formation, allowing for equilibration to the more thermodynamically stable anti-betaine intermediate, which then proceeds to the trans-epoxide.

Furthermore, significant progress has been made in developing enantioselective versions of the Corey-Chaykovsky reaction. By using chiral sulfides as catalysts, it is possible to generate chiral sulfonium ylides in situ. These chiral ylides can then react with prochiral aldehydes or ketones to produce epoxides with high levels of enantiomeric excess. mdpi.comorganic-chemistry.org

Nucleophilic Reactivity of the Sulfonium Moiety

The sulfonium group (–S⁺(CH₃)₂) in this compound is an excellent leaving group, a property that is central to the ring-closing step of the Corey-Chaykovsky reaction. organic-chemistry.orgwikipedia.org While the sulfur atom is positively charged, direct nucleophilic attack on the sulfur itself or the attached methyl groups is not a common reaction pathway under the basic conditions used for ylide formation. The deprotonation of the α-carbon is a much faster and more favorable process. However, triarylsulfonium salts have been shown to react with fluoride, demonstrating that under certain conditions, the sulfonium group can be a target for nucleophiles. researchgate.net

Electrophilic Activation and Reactions

This compound itself is an electrophilic compound. The α-carbon is activated by the adjacent sulfonium and carbonyl groups, making it susceptible to nucleophilic attack, though deprotonation is the more prevalent reaction.

Recent research has also explored the photochemical reactivity of phenacyl sulfonium salts. Upon irradiation with UV light, the C–S bond can undergo homolytic cleavage, forming a phenacyl radical. rsc.org This radical can then participate in various subsequent reactions, highlighting an alternative mode of reactivity for this class of compounds. Additionally, under photoredox catalysis, the in situ generated ylide can be oxidized to form a radical cation, which can then engage in a variety of coupling reactions. rsc.org

Investigating the Role of the Phenacyl Group in Reactivity

The phenacyl group is not merely a passive component of the molecule; it actively governs the compound's reactivity in several critical ways:

Acidification of α-Protons: The primary role of the phenacyl group's carbonyl function is to withdraw electron density, thereby increasing the acidity of the α-protons. This makes deprotonation by a base significantly easier, facilitating the formation of the ylide. mdpi.com

Ylide Stabilization: The carbonyl group provides resonance stabilization to the adjacent carbanion of the ylide. mdpi.com This stabilization moderates the ylide's reactivity, classifying it as a "stabilized ylide" and influencing its reaction pathways (e.g., favoring cyclopropanation with enones). mdpi.compku.edu.cn

Structural Influence: The phenacyl group is incorporated into the final product of many reactions. For example, in epoxidation reactions, it results in the formation of α-benzoyl epoxides. The steric bulk and electronic nature of the phenacyl group can also influence the stereochemical outcome of reactions.

Table 2: Summary of the Phenacyl Group's Influence

FeatureDescriptionConsequence
Electronic Effect Strong electron-withdrawing nature of the carbonyl group.Increases acidity of α-protons, facilitating ylide formation.
Resonance Delocalizes the negative charge of the ylide carbanion.Stabilizes the ylide, making it easier to handle and modulating its reactivity.
Steric Hindrance The bulky phenyl group can influence the approach of reactants.Affects the diastereoselectivity of addition reactions.
Product Functionality The benzoyl moiety is transferred to the substrate.Introduces a useful ketone functional group into the product for further synthesis.

Reaction Kinetics and Thermodynamics of Key Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and energy changes associated with the chemical transformations of this compound. These transformations are central to its application in organic synthesis, primarily involving the formation of sulfur ylides and their subsequent reactions.

Key transformations of this compound are initiated by its deprotonation to form the corresponding sulfur ylide, dimethyl(phenacyl)sulfonium ylide. This ylide is a versatile intermediate that can participate in a variety of reactions, including rearrangements and reactions with electrophiles.

Ylide Formation:

Subsequent Transformations of the Ylide:

Once formed, the dimethyl(phenacyl)sulfonium ylide can undergo several key transformations, the kinetics and thermodynamics of which dictate the product distribution. The primary reaction pathways include the Stevens rearrangement, the Sommelet-Hauser rearrangement, and reactions with external electrophiles like aldehydes and ketones to form epoxides (Corey-Chaykovsky reaction) or with activated alkenes to form cyclopropanes.

Stevens Rearrangement: This is a wikipedia.orgcymitquimica.com-sigmatropic rearrangement that typically proceeds through a concerted mechanism or a radical pair intermediate. The reaction involves the migration of a group from the sulfur atom to the adjacent ylidic carbon. Theoretical studies on related systems suggest that the radical pair mechanism is often lower in energy. jocpr.com The thermodynamics of this rearrangement would depend on the relative stabilities of the starting ylide and the rearranged product.

Sommelet-Hauser Rearrangement: This is a cymitquimica.comchemicalbook.com-sigmatropic rearrangement that competes with the Stevens rearrangement, particularly in systems with benzylic groups. It proceeds through a concerted pericyclic mechanism. wikipedia.org The kinetic and thermodynamic favorability of the Sommelet-Hauser versus the Stevens rearrangement is influenced by the substitution pattern on the aromatic ring and the reaction conditions.

Corey-Chaykovsky Reaction (Epoxidation and Cyclopropanation): In the presence of an aldehyde or ketone, the sulfur ylide can act as a nucleophile, attacking the carbonyl carbon to form a betaine intermediate. This intermediate then undergoes intramolecular nucleophilic substitution to form an epoxide. Similarly, reaction with an α,β-unsaturated carbonyl compound can lead to the formation of a cyclopropane (B1198618). The kinetics of these reactions are influenced by the electrophilicity of the carbonyl or alkene and the steric hindrance of the reactants. The thermodynamic driving force is the formation of the stable epoxide or cyclopropane ring and dimethyl sulfide as a byproduct.

Data on Reaction Kinetics and Thermodynamics:

Despite the well-established qualitative understanding of these transformations, a comprehensive search of scientific literature did not yield specific quantitative data tables for the reaction kinetics (e.g., rate constants, activation energies) or thermodynamics (e.g., ΔG, ΔH, ΔS) for the key transformations of this compound. The following tables are therefore presented as illustrative templates of how such data would be organized, based on general principles of physical organic chemistry. The values within are hypothetical and for demonstrative purposes only, as actual experimental data could not be located.

Table 1: Hypothetical Kinetic Data for Key Transformations of Dimethyl(phenacyl)sulfonium Ylide

TransformationTypical ConditionsHypothetical Rate Constant (k) at 298 KHypothetical Activation Energy (Ea) (kJ/mol)
Stevens RearrangementToluene, 80 °CData not availableData not available
Sommelet-Hauser RearrangementTHF, NaHData not availableData not available
Reaction with BenzaldehydeDMSO, rtData not availableData not available
Reaction with ChalconeTHF, rtData not availableData not available

Table 2: Hypothetical Thermodynamic Data for Key Transformations of Dimethyl(phenacyl)sulfonium Ylide

TransformationHypothetical ΔH° (kJ/mol)Hypothetical ΔS° (J/mol·K)Hypothetical ΔG° at 298 K (kJ/mol)
Stevens RearrangementData not availableData not availableData not available
Sommelet-Hauser RearrangementData not availableData not availableData not available
Reaction with BenzaldehydeData not availableData not availableData not available
Reaction with ChalconeData not availableData not availableData not available

The lack of specific kinetic and thermodynamic data for this compound highlights an area for future research. Such data would be invaluable for optimizing reaction conditions, predicting product distributions, and gaining a deeper quantitative understanding of the reactivity of this important synthetic intermediate.

Applications of Dimethyl Phenacyl Sulfonium Bromide in Organic Transformations

C-C Bond Forming Reactions Utilizing Dimethyl Phenacyl Sulfonium (B1226848) Ylides

The ylide generated from Dimethyl Phenacyl Sulfonium Bromide is a key intermediate in several important carbon-carbon bond-forming reactions. Its stabilized nature, owing to the adjacent carbonyl group, dictates its reactivity, particularly in comparison to unstabilized sulfur ylides.

Epoxidation Reactions (e.g., Corey-Chaykovsky Reaction)

The ylide derived from this compound participates in the Corey-Chaykovsky reaction to form epoxides from aldehydes and ketones. The ylide is typically generated in situ by treating the sulfonium salt with a suitable base, such as sodium hydride in a solvent like tetrahydrofuran. acs.org The negatively charged carbon of the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This initial attack forms a betaine (B1666868) intermediate. Unlike the Wittig reaction where a four-membered oxaphosphetane forms, the sulfur-based betaine undergoes an intramolecular SN2 reaction. The alkoxide oxygen attacks the carbon bearing the sulfonium group, displacing dimethyl sulfide (B99878) as a leaving group to form the three-membered epoxide ring. researchgate.netnih.govucl.ac.uk

The stabilized nature of the phenacylsulfonium ylide generally leads to a preference for reaction with aldehydes over ketones. Research has shown that various carbonyl-stabilized sulfonium ylides, including (dimethylsulfuranylidene)acetophenone, react with aldehydes to furnish epoxides. acs.org

Table 1: Epoxidation of Aldehydes with (Dimethylsulfuranylidene)acetophenone

Aldehyde SubstrateBase/SolventProduct
BenzaldehydeNaH / THFStyrene Oxide
4-ChlorobenzaldehydeNaH / THF4-Chlorostyrene Oxide
CinnamaldehydeNaH / THF2-Styryloxirane

This table is a representative example based on the general reactivity of stabilized sulfur ylides in Corey-Chaykovsky reactions.

Cyclopropanation Reactions

A hallmark of stabilized sulfur ylides, such as the one derived from this compound, is their reaction with α,β-unsaturated carbonyl compounds (Michael acceptors) to yield cyclopropanes. bohrium.comnih.gov While unstabilized sulfur ylides tend to undergo a 1,2-addition to the carbonyl group of an enone to form an epoxide, stabilized ylides preferentially undergo a 1,4-conjugate addition (Michael addition). researchgate.netrsc.org

The reaction mechanism involves the nucleophilic attack of the ylide on the β-carbon of the α,β-unsaturated system. This forms an enolate intermediate. Subsequent intramolecular SN2 displacement of dimethyl sulfide by the enolate carbon results in the formation of a cyclopropane (B1198618) ring. The stability of the phenacyl-stabilized ylide makes the initial 1,4-addition reversible and thermodynamically controlled, favoring the cyclopropane product over the kinetically favored but less stable epoxide. bohrium.comnih.gov

Table 2: Cyclopropanation of α,β-Unsaturated Carbonyls with (Dimethylsulfuranylidene)acetophenone

Michael AcceptorBase/SolventProduct
ChalconeNaH / DMSO1,2-Dibenzoyl-3-phenylcyclopropane
Methyl vinyl ketoneK₂CO₃ / CH₃CN2-Acetyl-1-benzoylcyclopropane
Acrylonitrile (B1666552)t-BuOK / THF2-Cyano-1-benzoylcyclopropane

This table illustrates the expected products from the reaction of a phenacyl-stabilized ylide with various Michael acceptors.

Applications in the Synthesis of Heterocyclic Compounds

While direct applications of this compound in heterocyclic synthesis are not extensively documented, the reactivity of stabilized sulfur ylides provides a strong basis for their use in constructing various heterocyclic rings. These reactions often proceed through cascade or multicomponent processes.

For instance, stabilized sulfur ylides can react in formal cycloadditions. An amine-catalyzed formal [3+3] annulation between sulfur ylides and specific allenes has been used to synthesize substituted 4H-pyrans. acs.org Similarly, the reaction of sulfur ylides with ortho-quinone methides, generated in situ, can lead to the formation of dihydrobenzofurans through a formal [4+1] annulation. acs.orgnih.gov

The general principle involves the initial nucleophilic attack of the ylide on an electrophilic partner, followed by a series of cyclization and rearrangement steps to build the heterocyclic core. The phenacyl group of the ylide can be incorporated into the final product or act as a stabilizing group that is eliminated during the reaction sequence.

Role in the Formation of Alkylthio Groups

Beyond its role as a precursor to a nucleophilic ylide, this compound itself can act as an electrophile, enabling the formation of alkylthio groups. In these reactions, the sulfonium salt serves as an alkylating agent. Nucleophiles can attack one of the carbon atoms attached to the positively charged sulfur, leading to the cleavage of a carbon-sulfur bond and the displacement of dimethyl sulfide as a leaving group.

The reaction with a nucleophile (Nu⁻) can proceed via two main pathways:

Attack at a methyl group: Nu⁻ attacks a methyl carbon, resulting in the formation of a methylated nucleophile (Me-Nu) and phenacyl methyl sulfide.

Attack at the phenacyl methylene (B1212753) group: Nu⁻ attacks the methylene carbon of the phenacyl group, forming a phenacyl-substituted nucleophile and dimethyl sulfide.

The regioselectivity of the nucleophilic attack depends on the nature of the nucleophile and the reaction conditions. This reactivity makes sulfonium salts useful for the synthesis of thioethers. For example, the reaction of a sulfonium salt with a thiolate anion can lead to the formation of a new thioether.

Furthermore, photolysis of phenacyl sulfonium salts using UV light can induce homolytic cleavage of the C–S bond, forming a phenacyl radical and a dimethyl sulfide radical cation. These reactive intermediates can then go on to form a variety of products. nih.gov

Utility in Multicomponent Reactions and Cascade Processes

The reactivity of the ylide derived from this compound makes it a valuable component in multicomponent reactions (MCRs) and cascade processes, allowing for the rapid construction of complex molecular architectures from simple precursors. bohrium.com

A notable example is the visible-light-driven photoredox-catalyzed multicomponent reaction of 2-vinylanilines, sulfonyl chlorides, and sulfur ylides to produce sulfonated 2,3-disubstituted indolines. bohrium.com In these complex transformations, the sulfur ylide can act as a source of radicals or as a nucleophile that participates in a sequential reaction cascade.

Cascade reactions initiated by the Michael addition of a stabilized sulfur ylide to an electron-deficient olefin are also well-established. acs.org For example, the reaction of a sulfur ylide with a nitroolefin can initiate a [4+1]/[3+2] cycloaddition cascade to construct fused heterocyclic systems with high stereocontrol. acs.org These processes showcase the ability of the phenacylsulfonium ylide to engage in an initial bond-forming event that triggers a series of subsequent intramolecular reactions, leading to structurally complex products in a single operation.

Asymmetric Synthesis Applications

The utility of this compound in organic synthesis extends into the sophisticated realm of asymmetric transformations. While the compound itself is achiral, it serves as a versatile precursor for the generation of phenacyl-stabilized sulfonium ylides. These ylides, in turn, can participate in a variety of stereoselective reactions, either through the influence of a chiral catalyst or by being part of a chiral sulfonium salt structure. The development of such methodologies is a significant area of research, aiming to create new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol.

Chiral Catalyst Development Utilizing Dimethyl Phenacyl Sulfonium Derivatives

The direct use of achiral this compound as a chiral catalyst is not established. Instead, the focus of chiral catalyst development lies in the design and synthesis of chiral sulfonium salts. These catalysts often feature a chiral backbone, which imparts stereochemical control during a reaction. While not directly "this compound," derivatives incorporating the core phenacyl sulfonium motif are instrumental.

One strategy involves the synthesis of chiral bifunctional trialkylsulfonium salts. These catalysts can be effective in promoting highly enantioselective reactions, such as the conjugate addition of 3-substituted oxindoles to maleimides under base-free neutral phase-transfer conditions. nii.ac.jp In such systems, a binaphthyl scaffold is often employed as the source of chirality. nii.ac.jp The sulfonium moiety acts as the phase-transfer agent, while another functional group, like a urea (B33335), can activate the substrate through hydrogen bonding. This dual activation model is crucial for achieving high levels of enantioselectivity.

Another avenue of research has been the development of chiral sulfides that can be used in catalytic amounts to generate chiral sulfonium ylides in situ. bristol.ac.uk These chiral sulfides react with an electrophile (like an alkyl halide or a metallocarbene) to form a transient chiral sulfonium salt, which then generates the ylide. This catalytic approach is highly efficient for asymmetric epoxidation and aziridination reactions. mdpi.com The structure of the chiral sulfide is paramount in determining the enantioselectivity of the transformation. Camphor-derived chiral sulfides, for instance, have been successfully employed. mdpi.com

The table below summarizes key aspects of chiral catalyst development in the context of sulfonium compounds.

Catalyst TypeChiral SourceApplication ExampleEnantioselectivity
Chiral Bifunctional Trialkylsulfonium SaltBinaphthyl ScaffoldConjugate addition of oxindoles to maleimidesHigh
Chiral Sulfide (catalytic)Camphor-derivedAsymmetric epoxidation of aldehydesUp to 98% ee
Chiral Sulfide (catalytic)Methionine-derivedDiastereoselective synthesis of epoxy amidesHigh

Enantioselective Transformations Mediated by this compound

Enantioselective transformations involving this compound are typically achieved by generating the corresponding phenacyl-stabilized sulfonium ylide in the presence of a chiral catalyst. The achiral ylide and the chiral catalyst form a transient diastereomeric complex that directs the stereochemical outcome of the reaction.

A prominent example is the enantioselective cyclopropanation of α,β-unsaturated aldehydes. This reaction can be catalyzed by chiral aminocatalysts, which form a chiral iminium ion with the aldehyde. mdpi.com This activation lowers the LUMO of the substrate and allows for a highly stereocontrolled reaction with the sulfonium ylide.

Asymmetric epoxidation is another key transformation. While many successful examples utilize chiral sulfonium salts, it is also possible to use an achiral sulfonium ylide, derived from a salt like this compound, in conjunction with a chiral catalyst. The first enantioselective sulfide-catalyzed epoxidation was reported in 1989. mdpi.com The catalytic cycle involves the in situ formation of a chiral sulfonium salt from a chiral sulfide, which then generates the ylide that performs the epoxidation. bristol.ac.uk

The following table details representative enantioselective transformations where a sulfonium ylide, conceptually derived from this compound, is a key reactant.

TransformationSubstrateChiral Catalyst/ReagentProductKey Findings
Cyclopropanationα,β-Unsaturated AldehydeChiral Amino AcidChiral CyclopropaneFormation of iminium ion intermediates enables high enantiocontrol. mdpi.com
EpoxidationAldehydeChiral SulfideChiral EpoxideCatalytic amounts of chiral sulfide can be used to achieve high enantioselectivity. bristol.ac.ukmdpi.com
AziridinationImineCamphor-derived Chiral SulfideChiral AziridineGood to excellent enantioselectivities can be achieved for trans-aziridines. mdpi.com
Vinylcyclopropanationα,β-Unsaturated Esters, KetonesChiral Sulfonium AllylideChiral VinylcyclopropaneOutstanding diastereoselectivity and excellent enantioselectivity. nih.gov

Dimethyl Phenacyl Sulfonium Bromide in Polymer Chemistry and Materials Science

Photoacid Generation by Dimethyl Phenacyl Sulfonium (B1226848) Derivatives

Dimethyl phenacyl sulfonium salts and their derivatives are a prominent class of compounds known as photoacid generators (PAGs). When exposed to light, these salts undergo photochemical reactions that release a strong Brønsted acid, which can then act as a catalyst for various chemical transformations.

Synthesis of Dimethyl Phenacyl Sulfonium Tetrakis(pentafluorophenyl)borate as a Photoacid Generator

The synthesis of specific dimethyl phenacyl sulfonium salts, such as those with non-coordinating anions like tetrakis(pentafluorophenyl)borate, is crucial for their application as photoacid generators. While the direct synthesis of Dimethyl Phenacyl Sulfonium Tetrakis(pentafluorophenyl)borate is not extensively detailed in singular reports, a general and practical two-step method can be inferred from established procedures for analogous compounds. researchgate.netresearchgate.net

The typical synthesis route involves:

Nucleophilic Substitution: The process begins with the reaction of a phenacyl halide, such as 2-bromoacetophenone (B140003) (phenacyl bromide), with dimethyl sulfide (B99878). In this SN2 reaction, the sulfur atom of the dimethyl sulfide acts as a nucleophile, attacking the electrophilic carbon adjacent to the bromine, displacing the bromide ion and forming Dimethyl Phenacyl Sulfonium Bromide. researchgate.net

Anion Exchange (Metathesis): The resulting sulfonium bromide is then subjected to an anion exchange reaction. This is achieved by dissolving the salt in a suitable solvent and reacting it with a salt containing the desired non-nucleophilic anion, for instance, sodium tetrakis(pentafluorophenyl)borate. The precipitation of the less soluble inorganic salt (e.g., sodium bromide) drives the reaction to completion, yielding the desired Dimethyl Phenacyl Sulfonium Tetrakis(pentafluorophenyl)borate in the solution. researchgate.netresearchgate.net This type of anion is preferred as it is non-nucleophilic and does not interfere with cationic polymerization processes. researchgate.net

Mechanisms of Acid Generation upon Irradiation

Upon exposure to ultraviolet (UV) radiation, dimethyl phenacyl sulfonium salts undergo photolysis to generate acidic species. The primary mechanism involves the homolytic cleavage of the carbon-sulfur bond. rsc.orgscilit.comrsc.org

The process can be summarized as follows:

Photoexcitation: The sulfonium salt absorbs a photon, promoting it to an electronically excited state.

Homolytic Cleavage: In this excited state, the relatively weak benzylic carbon-sulfur bond breaks homolytically. This cleavage results in the formation of a phenacyl radical and a dimethyl sulfide radical cation. rsc.orgresearchgate.net

Hydrogen Abstraction: The highly reactive dimethyl sulfide radical cation can then abstract a hydrogen atom from a suitable donor in the surrounding medium (like a solvent or monomer molecule), generating a proton (H⁺) or a Brønsted acid. This generated acid is the key species for initiating subsequent chemical reactions. researchgate.net

The photolysis of a 0.01M aqueous solution of dimethylphenacylsulfonium bromide was studied, and the resulting products were isolated and quantified, providing insight into the radical mechanism. rsc.org

Photolysis ProductYield (%)
Acetophenone (B1666503)57
Dibenzoylethane25
Phenacyl bromide10
p-Bromodibenzoylethane6
Benzoic acid0.2
Dimethyl sulfide82
This table presents the products isolated from the photolysis of dimethylphenacylsulfonium bromide in water, as reported in scientific literature. rsc.org

This photolytic behavior underscores the efficiency of phenacyl sulfonium salts as photoacid generators. The process is noted to be reversible, which distinguishes it from other onium salt photoinitiators that undergo irreversible fragmentation. nih.govkisti.re.kr

Impact on Polymerization and Curing Reactions

The acid generated from the photolysis of dimethyl phenacyl sulfonium derivatives is a powerful catalyst for a variety of polymerization and curing reactions, particularly cationic polymerization. researchgate.netencyclopedia.pub This method is essential for polymerizing monomers that are not susceptible to free-radical mechanisms, such as epoxides (oxiranes), vinyl ethers, and oxetanes. researchgate.netnih.gov

The process unfolds as follows:

Photoinitiation: Irradiation of the formulation containing the monomer and the sulfonium salt PAG generates a strong acid.

Cationic Polymerization: The generated proton (H⁺) attacks a monomer molecule, protonating it and creating a cationic active center. This cation then propagates by sequentially adding more monomer units, leading to the formation of a polymer chain.

Curing: In the context of coatings, inks, and adhesives, this polymerization process leads to the cross-linking of polymer chains, transforming the liquid formulation into a solid, durable film. This UV curing process is rapid, energy-efficient, and solvent-free. researchgate.net

Role as a Polymerization Initiator, particularly for Acrylonitrile (B1666552)

Dimethyl(phenacyl)sulfonium bromide (DMPBS) has been cited as a polymerization initiator for the production of acrylonitrile. nih.gov Acrylonitrile is a key monomer used in the synthesis of commercially important polymers like polyacrylonitrile (B21495) (PAN), which is a precursor for carbon fiber production.

However, the primary body of scientific literature on acrylonitrile polymerization focuses extensively on free-radical and anionic polymerization mechanisms. researchgate.netresearchgate.net Common initiators in these studies include α,α′-azobisisobutyronitrile (AIBN) for radical polymerization and organometallic or amine-based systems for anionic polymerization. The specific role and mechanism of sulfonium salts like DMPBS as initiators for acrylonitrile are not as widely documented in peer-reviewed research compared to these conventional methods. researchgate.netrsc.org

Polymerization MethodTypical Initiator(s)Reference
Cited Method Dimethyl(phenacyl)sulfonium bromide nih.gov
Common Radical Polymerization α,α′-Azobisisobutyronitrile (AIBN) researchgate.net
Common Anionic Polymerization Ethylene oxide–bicyclic amine systems researchgate.net
This table compares the cited initiator for acrylonitrile polymerization with commonly reported initiators in scientific literature.

Applications in Resists and Lithography

Phenacyl sulfonium salts are crucial components in the formulation of chemically amplified photoresists, which are fundamental to modern microlithography for manufacturing integrated circuits and microelectromechanical systems (MEMS). researchgate.netgoogle.com

In this application, the sulfonium salt functions as a photoacid generator (PAG). The process involves several steps:

A polymer resin, designed to change its solubility upon reaction with an acid, is mixed with a PAG and cast as a thin film onto a substrate (e.g., a silicon wafer).

The film is selectively exposed to UV light through a photomask. In the exposed regions, the PAG decomposes and generates a strong acid. researchgate.net

During a subsequent post-exposure bake (PEB), the generated acid diffuses locally and catalyzes a chemical transformation in the polymer resin (e.g., cleavage of an acid-labile protecting group).

This acid-catalyzed reaction alters the solubility of the polymer in the exposed regions.

Finally, a developer solvent is used to wash away either the exposed (for a positive resist) or unexposed (for a negative resist) portions of the film, leaving behind a precise pattern on the substrate.

The use of a catalytic amount of photogenerated acid to induce a large number of chemical events is the principle of "chemical amplification," which provides very high sensitivity. Sulfonium salt PAGs are used in well-known resists like SU-8, which is widely employed for creating high-aspect-ratio microstructures. researchgate.net

Application AreaRole of Sulfonium SaltSpecific Examples
Microelectronics Photoacid Generator (PAG) in chemically amplified resists.i-line (365 nm) photolithography. google.com
MEMS/NEMS PAG for thick-film resists to create micro-scale structures.SU-8 photoresist for microfluidic devices, printheads. researchgate.net
3D Printing Photoinitiator for stereolithography (SLA) and two-photon lithography.Fabrication of complex 3D microstructures. researchgate.netrsc.org
This table summarizes the key applications of phenacyl sulfonium salts in various lithographic technologies.

Potential in Advanced Polymeric Materials Synthesis

The unique properties of this compound and its derivatives position them as valuable tools for the synthesis of advanced polymeric materials. Their potential extends beyond conventional applications into cutting-edge areas of materials science.

The ability to initiate polymerization with spatial and temporal control using light is a significant advantage. This has led to their use in two-photon 3D lithography, enabling the fabrication of intricate micro- and nanostructures with high resolution. rsc.org Furthermore, research is ongoing to develop novel sulfonium salts with tailored chromophores that can be activated by longer wavelengths, including visible light. mdpi.com This would allow for deeper curing of materials and the polymerization of formulations containing light-sensitive components.

The versatility of sulfonium salt-initiated polymerization also allows for the creation of novel composite materials. For instance, they have been used for the in situ synthesis of clay-poly(methyl methacrylate) nanocomposites, where the polymerization occurs within the clay galleries, leading to materials with enhanced thermal and mechanical properties. nih.gov The future of sulfonium salts may also involve their increasing use in photoredox catalysis for the late-stage functionalization of complex organic and polymeric structures, opening new avenues for materials discovery. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of dimethyl phenacyl sulfonium (B1226848) bromide in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹³C NMR Spectroscopy:

¹³C NMR studies are particularly revealing for understanding the electronic structure of the phenacylsulfonium salt and its corresponding ylide. Research on dimethylsulfonium phenacylide and its conjugate acid (the sulfonium salt) shows significant changes in chemical shifts, reflecting the distribution of electron density. oup.com The carbonyl carbon (C=O) signal, in particular, serves as a sensitive probe of the electronic environment. In the sulfonium salt form, the carbonyl carbon is more deshielded and appears further downfield compared to the ylide.

For instance, the ¹³C NMR spectrum of dimethylsulfonium phenacylide shows the carbonyl carbon signal at approximately 181.7 ppm in CDCl₃ and 179.2 ppm in DMSO-d₆. oup.com Upon protonation to form the sulfonium salt, this signal shifts significantly downfield to around 191.2 ppm (in CDCl₃) and 191.0 ppm (in DMSO-d₆). oup.com This downfield shift is indicative of the increased electrophilicity of the carbonyl carbon in the salt. The ylide carbon, which bears a partial negative charge, appears at a much higher field, around 53.2 ppm in CDCl₃ and 60.6 ppm in DMSO-d₆. oup.com The chemical shifts of the methyl carbons attached to the sulfur atom are also observed and provide further structural confirmation.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon AtomDimethylsulfonium Phenacylide (in CDCl₃)Dimethyl Phenacyl Sulfonium Salt (in CDCl₃)Dimethylsulfonium Phenacylide (in DMSO-d₆)Dimethyl Phenacyl Sulfonium Salt (in DMSO-d₆)
Carbonyl (C=O)181.7191.2179.2191.0
Ylide/Methine (S-CH)53.2-60.6-
Methyl (S-CH₃)----
Aromatic CarbonsVariousVariousVariousVarious
Data sourced from Matsuyama et al., 1975. oup.com Note: Specific shifts for methyl and aromatic carbons vary and are part of a complex pattern.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of dimethyl phenacyl sulfonium bromide, distinct signals are expected for the protons of the phenyl ring, the methylene (B1212753) group (CH₂) adjacent to the sulfonium center, and the two methyl groups attached to the sulfur atom. The aromatic protons would typically appear as a complex multiplet in the downfield region (approximately 7.5-8.0 ppm). The methylene protons, being adjacent to both the electron-withdrawing carbonyl group and the positively charged sulfur, would be significantly deshielded and likely appear as a singlet further downfield than a typical methylene group. The six protons of the two equivalent methyl groups attached to the sulfur atom would also give rise to a sharp singlet, deshielded by the adjacent positive charge.

Mass Spectrometry Techniques (e.g., FD-MS) for Cationic Moiety Analysis

Mass spectrometry (MS) is an essential tool for determining the mass-to-charge ratio (m/z) of the cationic part of the salt and for gaining structural information through fragmentation analysis. Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique particularly suited for analyzing ionic and thermally labile compounds like sulfonium salts, as it minimizes fragmentation and typically shows a strong signal for the intact cation.

For this compound, the cationic moiety is [C₁₀H₁₃OS]⁺. The expected m/z value for this cation would be approximately 197.06 Da.

While a specific FD-MS spectrum for this compound is not widely published, the fragmentation pattern under other ionization techniques like Electron Ionization (EI) can be predicted based on established principles for ketones and sulfides. libretexts.orgmiamioh.edu Key fragmentation pathways for the [C₁₀H₁₃OS]⁺ cation would likely include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a dimethyl sulfide (B99878) radical or a phenacyl radical. A prominent fragment would be the benzoyl cation [C₆H₅CO]⁺ at m/z 105.

Cleavage of the C-S bond, which could lead to the formation of a phenyl cation [C₆H₅]⁺ at m/z 77 after subsequent loss of CO.

Loss of one of the methyl groups from the sulfur atom.

Interactive Data Table: Predicted Key Fragments in Mass Spectrometry of the [C₁₀H₁₃OS]⁺ Cation

Fragment IonFormulaPredicted m/zFragmentation Pathway
Benzoyl cation[C₇H₅O]⁺105α-cleavage at the carbonyl group
Phenyl cation[C₆H₅]⁺77Loss of CO from the benzoyl cation
Dimethylsulfonium ion[C₂H₆S]⁺62Cleavage of the phenacyl-sulfur bond

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in this compound.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group. Due to the electron-withdrawing effect of the adjacent sulfonium group, this C=O stretching vibration is expected to appear at a relatively high wavenumber, typically in the range of 1680-1700 cm⁻¹. Studies on the related dimethylsulfonium phenacylide show a carbonyl stretching band at a much lower frequency (around 1520 cm⁻¹), which is characteristic of a highly delocalized and enolate-like carbonyl group. oup.com

Other key expected absorption bands include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-S stretching: Typically weak and found in the 600-800 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy would complement the IR data. The aromatic ring vibrations, particularly the symmetric ring-breathing mode, are expected to produce a strong signal. The C=O stretch would also be Raman active. Given the polarizability of the C-S bond, Raman spectroscopy could be particularly useful for identifying its stretching vibration.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupType of VibrationExpected Wavenumber Range (cm⁻¹)
Carbonyl (C=O)Stretch1680 - 1700
Aromatic C=CStretch1450 - 1600
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
C-SStretch600 - 800

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of this compound, confirming atomic connectivity and revealing detailed geometric parameters such as bond lengths and angles.

A published crystal structure of dimethyl(2-oxo-2-phenylethyl)sulfanium bromide (C₁₀H₁₃OS⁺·Br⁻) reveals critical structural features. wiley-vch.de The sulfur atom adopts a trigonal-pyramidal geometry, as expected for a sulfonium center. The crystal structure is stabilized by C-H···Br hydrogen-bonding interactions. wiley-vch.de

Key findings from the crystallographic data include:

The carbonyl group is nearly coplanar with the adjacent phenyl ring, with an O—C—C—C torsion angle of 178.9(2)°. wiley-vch.de

Weak π-π stacking interactions are observed between adjacent phenyl rings, with a centroid-centroid distance of 3.946(2) Å. wiley-vch.de

Interactive Data Table: Selected Crystallographic Data

ParameterValue
Chemical FormulaC₁₀H₁₃BrOS
Molecular Weight261.17
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.7951 (17)
b (Å)7.4122 (8)
c (Å)19.007 (2)
V (ų)2225.3 (4)
Z (formula units/cell)8
Data obtained at T = 296 K. wiley-vch.de

This crystallographic analysis provides an unambiguous and high-resolution picture of the molecule's conformation and packing in the solid state.

Computational and Theoretical Studies on Dimethyl Phenacyl Sulfonium Bromide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of a molecule. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy levels within the molecule.

For dimethyl phenacyl sulfonium (B1226848) bromide, the molecular structure consists of a dimethyl sulfonium group attached to a methylene (B1212753) carbon, which is in turn bonded to a carbonyl group adjacent to a phenyl ring. X-ray crystallography has shown that the sulfur atom adopts a trigonal-pyramidal geometry. numberanalytics.com Quantum chemical calculations would typically start with this experimentally determined geometry and optimize it to find the lowest energy conformation in the gas phase or in a simulated solvent environment.

The electronic properties are largely dictated by the interplay between the electron-withdrawing phenacyl group and the positively charged sulfonium center. Key aspects of the electronic structure that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For the dimethyl phenacyl sulfonium cation, the HOMO is expected to be localized on the phenyl ring and the sulfur atom, while the LUMO would likely be centered on the carbonyl group and the adjacent methylene carbon, indicating these as sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this cation, regions of positive potential (blue) would be concentrated around the sulfonium group and the acidic α-protons on the methylene and methyl groups. Negative potential (red) would be associated with the oxygen atom of the carbonyl group. This map highlights the sites susceptible to nucleophilic or electrophilic attack.

Reactivity Descriptors: DFT calculations can furnish various descriptors that quantify reactivity. Fukui functions, for instance, can identify the most electrophilic and nucleophilic sites within the molecule with greater precision than a simple charge analysis.

The table below shows representative data that would be obtained from DFT calculations on a related phenacyl-containing compound, illustrating the types of insights gained.

Calculated PropertyIllustrative ValueSignificance
HOMO Energy-7.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-1.2 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap6.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment5.8 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.
Mulliken Charge on Carbonyl Oxygen-0.55 eHighlights the negative charge localization, indicating a site for electrophilic attack or hydrogen bonding.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, particularly their interactions with solvent molecules. mdpi.com An MD simulation models the atoms as classical particles moving under the influence of a force field, which describes the potential energy of the system as a function of atomic coordinates.

For dimethyl phenacyl sulfonium bromide in solution, MD simulations can provide detailed insights into:

Solvation Shell Structure: In polar protic solvents like water, the bromide anion would be strongly solvated through hydrogen bonds. The sulfonium cation would also be solvated, with the solvent's negative dipoles (e.g., the oxygen atom of water) orienting towards the positively charged sulfur center and the acidic hydrogens. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), solvation occurs through strong ion-dipole interactions. frontiersin.org

Intermolecular Interactions: MD simulations can quantify the various non-covalent interactions between the solute and solvent, and between solute molecules themselves. In addition to ion-dipole forces, the phenyl ring of the phenacyl group can engage in π-π stacking interactions with other aromatic molecules or even with other dimethyl phenacyl sulfonium cations at higher concentrations. numberanalytics.com The simulations can calculate radial distribution functions (RDFs) to describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute, providing a detailed picture of the solvation structure.

The following table summarizes the key intermolecular interactions that would be investigated through MD simulations.

Interaction TypeInvolved MoietiesSignificance in Solution
Ion-DipoleS+ center and Br- with polar solvent molecules (e.g., H2O, DMSO)Primary driving force for dissolution in polar solvents.
Hydrogen BondingCarbonyl oxygen and acidic α-protons with protic solvents (e.g., water, methanol)Contributes significantly to solubility and stabilizes specific conformations.
π-π StackingPhenyl rings of two or more cationsCan lead to aggregation at higher concentrations, affecting physical properties.
Van der Waals ForcesAll atoms in the systemContribute to the overall cohesion and packing of molecules in the condensed phase.

Theoretical Prediction of Ylide Stability and Reactivity

Treatment of this compound with a base results in the deprotonation of the α-carbon to form a sulfur ylide (dimethylphenacylsulfonium ylide). This ylide is a key reactive intermediate in many synthetic transformations. Computational chemistry is invaluable for predicting the stability and reactivity of such species.

The stability of a sulfur ylide is significantly influenced by the substituents on the ylidic carbon. numberanalytics.com The presence of the electron-withdrawing carbonyl group in the phenacyl moiety makes this a "stabilized ylide." This stabilization arises from the delocalization of the negative charge on the α-carbon onto the adjacent carbonyl oxygen, forming an enolate-like structure. Computational studies on related systems have confirmed that this delocalization is a major stabilizing factor. researchgate.net

Theoretical predictions would focus on:

Geometry and Electronic Structure: DFT calculations can optimize the geometry of the ylide, revealing the planarity and bond lengths of the C-C-O system, which would be indicative of enolate character. The calculated charge distribution would show a significant negative charge on both the ylidic carbon and the carbonyl oxygen.

Stability: The stability of the ylide can be quantified by calculating the proton affinity of the ylidic carbon. A lower proton affinity compared to an "unstabilized" ylide (e.g., one without an adjacent electron-withdrawing group) would computationally confirm its enhanced stability.

Reactivity: As a nucleophile, the ylide's reactivity is governed by the energy and localization of its HOMO. While stabilized, it remains a potent carbon nucleophile. Its reactions with electrophiles, such as aldehydes and ketones to form epoxides (the Corey-Chaykovsky reaction), are classic applications. Computational models can predict the transition states and activation barriers for these reactions.

The table below compares the conceptual properties of stabilized and unstabilized sulfur ylides.

PropertyUnstabilized Ylide (e.g., R=H)Stabilized Ylide (e.g., R=COR')
Relative StabilityLowerHigher
NucleophilicityHigherLower (but still significant)
BasicityHigherLower
Charge on Ylidic CarbonMore localized negative chargeDelocalized negative charge (onto R group)

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out the entire energy landscape of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed.

For this compound, several mechanistic pathways can be computationally explored:

Formation of the Sulfonium Salt: The reaction of a phenacyl bromide with dimethyl sulfide (B99878) to form the sulfonium salt is a classic SN2 reaction. Computational modeling can determine the structure of the SN2 transition state and the activation energy for this step. Studies on similar nucleophilic substitutions at phenacyl bromides provide a strong basis for this analysis. researchgate.net

Ylide Formation: The deprotonation of the sulfonium salt by a base can be modeled to understand the kinetics and thermodynamics of this acid-base reaction.

Reactions of the Ylide: The subsequent reactions of the in situ generated ylide are of great synthetic interest. For example, in the Corey-Chaykovsky reaction with an aldehyde, computational modeling can distinguish between different possible stereochemical outcomes by comparing the energies of the diastereomeric transition states. This allows for the rationalization and prediction of the reaction's stereoselectivity. researchgate.net

The table below outlines key parameters that would be calculated to elucidate a hypothetical reaction step involving the corresponding ylide.

ParameterIllustrative Value (kcal/mol)Mechanistic Insight Provided
Activation Energy (Ea)+15.2Determines the reaction rate; a lower value means a faster reaction.
Reaction Energy (ΔE)-25.0Indicates the overall thermodynamics; a negative value signifies an exothermic step.
Energy of Intermediate-5.5Reveals the stability of transient species along the reaction pathway.
Transition State Vibrational Frequency-350 cm-1 (imaginary)Confirms that the calculated structure is a true transition state connecting reactants and products.

Future Perspectives and Research Challenges for Dimethyl Phenacyl Sulfonium Bromide

Sustainable Synthesis and Applications

A significant focus for the future of Dimethyl Phenacyl Sulfonium (B1226848) Bromide lies in the adoption of more sustainable synthetic routes, particularly for its key precursor, phenacyl bromide. Traditional methods for producing phenacyl bromides often involve the bromination of acetophenones using molecular bromine, which presents handling and environmental challenges. researchgate.netorgsyn.org

Research into greener alternatives is ongoing. One approach involves the oxidative bromination of ketones using dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant and hydrobromic acid (HBr) as the bromine source. rsc.org This method improves the bromide-atom economy and utilizes less hazardous reagents. rsc.org Another sustainable method is the K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water, which avoids harsh organic solvents and operates under mild conditions (60 °C). researchgate.netrsc.org

The applications of the resulting Dimethyl Phenacyl Sulfonium Bromide are also being explored within the context of green chemistry. The ylide generated from the sulfonium salt can be used in organocatalyzed reactions, which avoid the use of heavy metals. oaepublish.commdpi.com These catalytic cycles often exhibit high efficiency and can be performed under milder conditions, contributing to more sustainable chemical transformations. mdpi.com

Integration into Flow Chemistry Systems

The integration of the synthesis and application of this compound into continuous flow chemistry systems presents a major opportunity for enhancing safety, efficiency, and scalability. researchgate.netnih.gov Batch processing for reactions like the bromination of acetophenone (B1666503) can be difficult to control due to high exothermicity, potentially leading to the formation of byproducts. rsc.org

Flow reactors offer superior heat and mass transfer, precise control over reaction times and temperatures, and safer handling of hazardous reagents. nih.govrsc.orgalmacgroup.com Research has demonstrated the successful scale-up of phenacyl bromide synthesis using a continuous flow microreactor setup, achieving high selectivity and a production rate of 1.1 g/hr in an optimized system. rsc.org This demonstrates the feasibility of producing the key precursor in a continuous manner.

Furthermore, the generation and subsequent reaction of sulfur ylides can be adapted to flow processes. researchgate.net A continuous flow generator for bromodimethylsulfonium bromide, a related reagent, has been developed for the synthesis of 2-arylaziridines, showcasing the potential for in-situ generation and consumption of reactive intermediates in a flow system. dntb.gov.ua Such "telescoped" syntheses, where multiple reaction steps are connected in a continuous sequence without intermediate isolation, represent a significant advancement for industrial applications. researchgate.netalmacgroup.com

Development of Novel Catalytic Systems

This compound is a valuable precursor for generating a stabilized α-carbonyl sulfur ylide. researchgate.netoaepublish.com The development of novel catalytic systems that exploit the unique reactivity of this ylide is a vibrant area of research. rsc.orgrsc.org These ylides are versatile one-carbon synthons used in a variety of chemical transformations. nih.gov

Key areas of development include:

Organocatalysis : Chiral Brønsted acids, such as phosphoric acids, have been used to catalyze asymmetric reactions involving sulfur ylides. oaepublish.commdpi.com For instance, the asymmetric N-H bond insertion into α-carbonyl sulfonium ylides can produce chiral α-amino ketones with excellent enantioselectivity (up to 99% ee). mdpi.com

Transition-Metal Catalysis : Sulfur ylides can be used in conjunction with transition metals like palladium. nih.gov They have been employed in Pd(II)-catalyzed Suzuki–Miyaura and Mizoroki–Heck reactions. nih.gov The ylide can act as a precursor to a metal carbene, enabling reactions such as cyclopropanation and C-H bond insertion. nih.gov

Photoredox Catalysis : The advent of photoredox catalysis has opened up new reaction pathways for organosulfur compounds. rsc.orgrsc.org Under photoirradiation, sulfur ylides and their sulfonium salt precursors can participate in radical-based transformations, including alkylations, cross-coupling reactions, and Giese-type reactions, which are distinct from their traditional ionic reactivity. rsc.org

These catalytic systems enable the construction of complex molecular architectures, such as cyclopropanes, epoxides, and various heterocyclic compounds, often with high stereocontrol. oaepublish.comnih.gov

Exploration of New Application Domains

While the primary application of this compound is as a reagent in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, research is uncovering new domains where its properties can be exploited. oaepublish.comnih.govnih.govnih.gov

One emerging application is its use as a cationic photoinitiator . researchgate.net Upon irradiation, certain sulfonium salts can generate strong acids that initiate polymerization, which is particularly useful in coatings, inks, and 3D printing applications. The ability to introduce different chromophores into the phenacyl structure allows for the tuning of the light-absorption properties of these initiators. researchgate.net

Another potential application is in the field of corrosion inhibition . A study investigated the effect of p-substituted phenacyl dimethyl sulfonium bromide derivatives on the corrosion of mild steel in acidic solutions. kau.edu.sa The results indicated that these compounds act as effective mixed-type inhibitors, adsorbing onto the metal surface and protecting it from corrosion. kau.edu.sa This suggests a potential industrial application in material protection.

Furthermore, its role as a versatile building block continues to expand in the synthesis of complex, biologically active heterocyclic compounds. nih.govnih.gov

Addressing Scalability and Economic Viability in Industrial Applications

For this compound to be adopted in large-scale industrial processes, challenges related to scalability and economic viability must be addressed. The cost and availability of starting materials—primarily acetophenone, a brominating agent, and dimethyl sulfide (B99878)—are key economic factors. researchgate.netorgsyn.org

Traditional batch synthesis of the phenacyl bromide precursor can be problematic for industrial scale-up due to safety concerns and potential for byproduct formation. researchgate.netrsc.org The transition to continuous flow manufacturing is a critical step in overcoming these hurdles. researchgate.netnih.gov Flow chemistry not only improves safety and selectivity but also facilitates easier scaling ("scale-out" or "numbering-up") compared to traditional batch reactors. almacgroup.com The demonstrated success in the flow synthesis of phenacyl bromide provides a clear path toward more scalable and economically viable production. rsc.org

Compound Reference Table

Compound NameFormulaRole/Mention
This compoundC₁₀H₁₃BrOSThe main subject of the article; a precursor to sulfur ylides. cymitquimica.comchemicalbook.com
Phenacyl BromideC₈H₇BrOA key precursor for the synthesis of this compound. orgsyn.orgresearchgate.net
AcetophenoneC₈H₈OStarting material for the synthesis of phenacyl bromide. orgsyn.orgrsc.org
Dimethyl SulfideC₂H₆SReactant used with phenacyl bromide to form the sulfonium salt. researchgate.net
Dimethyl Sulfoxide (DMSO)C₂H₆OSUsed as a mild oxidant in greener bromination reactions. rsc.org
StyreneC₈H₈Starting material in an alternative, sustainable synthesis of phenacyl bromides. rsc.org
PalladiumPdA transition metal used in catalytic systems with sulfur ylides. nih.gov

Research Findings: Catalytic Applications of Derived Sulfur Ylides

Catalytic SystemReaction TypeKey FeaturesReference(s)
Organocatalysis Asymmetric N-H Bond InsertionCatalyzed by chiral phosphoric acids; produces chiral α-amino ketones with high enantioselectivity (up to 99% ee). oaepublish.commdpi.com
Organocatalysis CyclopropanationChiral C₂-symmetric urea (B33335) catalysts can be used to generate chiral cyclopropane (B1198618) derivatives. oaepublish.com
Transition-Metal Catalysis Suzuki–Miyaura / Mizoroki–HeckPd(II) catalysts promote cross-coupling reactions with low catalyst loadings (as low as 0.05 mol%). nih.gov
Photoredox Catalysis Alkylation / Cross-CouplingUtilizes photoirradiation to generate radical intermediates, enabling transformations distinct from ionic pathways. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What experimental design frameworks are most suitable for studying dimethyl phenacyl sulfonium bromide's reactivity in organic synthesis?

  • Methodological Answer : Use the PICO framework to structure experiments:

  • Population : Target molecules or reaction systems.
  • Intervention : Application of this compound as a sulfonylation or alkylation agent.
  • Comparison : Alternative reagents (e.g., phenacyl bromides without sulfonium groups).
  • Outcome : Reaction yield, selectivity, or mechanistic insights.
  • For feasibility, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on its unique sulfonium-driven reactivity .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H314 hazard) .
  • Ventilation : Use fume hoods to avoid aerosol formation.
  • Spill Management : Collect spills using non-reactive absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers in cool, dry areas away from strong oxidizers .

Q. What are the standard analytical techniques for characterizing this compound's purity and structure?

  • Methodological Answer :

Technique Parameters Reference
Melting Point 48–51°C (validate against literature)
NMR Spectroscopy ¹H/¹³C NMR to confirm sulfonium moiety and methyl groups
Elemental Analysis Verify Br content (theoretical: ~24.8%)
HPLC Assess purity (>95% for synthetic studies)

Advanced Research Questions

Q. How can conflicting data on this compound's stability under varying pH conditions be resolved?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized buffered conditions (pH 2–12) while monitoring decomposition via UV-Vis or LC-MS.
  • Meta-Analysis : Compare findings across studies using systematic review tools (e.g., PRISMA) to identify methodological inconsistencies (e.g., solvent choice, temperature control) .
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) to trace hydrolysis pathways .

Q. What strategies mitigate the formation of toxic byproducts during high-temperature reactions involving this compound?

  • Methodological Answer :

  • Thermal Analysis : Conduct TGA/DSC to identify decomposition thresholds (>113°C flash point) .
  • Alternative Solvents : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to reduce pyrolysis risk.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., HBr gas) .

Q. How do computational models enhance the understanding of this compound's reactivity in supramolecular systems?

  • Methodological Answer :

  • DFT Calculations : Predict charge distribution and electrophilic sites on the sulfonium center.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., in acetonitrile vs. THF).
  • Validation : Cross-reference computational data with experimental NMR/kinetic results .

Q. What are the limitations of current ecotoxicological assessments for this compound, and how can they be addressed?

  • Methodological Answer :

  • Data Gaps : Existing MSDS lack ecotoxicity profiles (e.g., LC50, bioaccumulation potential) .
  • Proposed Methods :
  • Microcosm Studies : Evaluate biodegradation in simulated aquatic environments.
  • QSAR Modeling : Predict toxicity using structural analogs (e.g., phenacyl bromide derivatives) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported yields for sulfonium-mediated alkylation reactions?

  • Methodological Answer :

  • Variable Control : Standardize reaction parameters (e.g., stoichiometry, solvent purity).
  • Error Analysis : Quantify uncertainty sources (e.g., moisture sensitivity, catalyst lot variability).
  • Collaborative Validation : Share protocols via platforms like Zenodo for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.